2-{2-Chloro-4-mesyl-3-[(2,2,2-trifluoroethoxy)methyl]benzoyl}-4,6-dihydroxycyclohexane-1,3-dione, also known as Tembotrione, is a synthetic herbicide belonging to the class of keto-enols. Its chemical formula is C17H16ClF3O8S and its structure consists of a central cyclohexane-1,3-dione ring with two hydroxyl groups attached at positions 4 and 6. A benzoyl group is linked to the cyclohexane ring at position 2, with a chlorine atom at position 2 and a mesyl group (methylsulfonyl) at position 4. Additionally, a (2,2,2-trifluoroethoxy)methyl group is attached to the third position of the benzoyl group.
You can find images of the structure of Tembotrione on various chemistry databases such as PubChem [].
The exact mode of action of Tembotrione is not fully understood, but it is believed to disrupt plant growth by inhibiting the biosynthesis of carotenoids []. Carotenoids are essential pigments for photosynthesis and play a crucial role in protecting plants from light damage. Disruption of carotenoid biosynthesis leads to the accumulation of harmful reactive oxygen species (ROS) within the plant, ultimately causing cell death.
Tembotrione is a selective herbicide primarily used for pre-emergence and early post-emergence control of broadleaf weeds and certain grasses in maize and other crops []. It acts by preventing the germination of weed seeds or by killing newly emerged seedlings. Tembotrione exhibits good soil persistence, providing long-lasting weed control.
The compound 2-{2-Chloro-4-mesyl-3-[(2,2,2-trifluoroethoxy)methyl]benzoyl}-4,6-dihydroxycyclohexane-1,3-dione is a complex organic molecule that features a cyclohexane core substituted with various functional groups. This compound is characterized by the presence of a chloro group, a mesyl group, and a trifluoroethoxy moiety, contributing to its unique chemical properties. The structural formula indicates that it contains multiple hydroxyl groups and a diketone functionality, which may play significant roles in its reactivity and biological activity.
Tembotrione acts by inhibiting the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD) in susceptible weeds []. HPPD is a critical enzyme in the biosynthesis of plastoquinone, which is essential for plant photosynthesis. Inhibition of HPPD disrupts photosynthesis, leading to stunted growth and ultimately death of the weeds [].
The chemical reactivity of this compound can be attributed to its functional groups:
Research has indicated that compounds with similar structures often exhibit significant biological activities. While specific studies on this exact compound may be limited, the presence of functional groups like hydroxyl and mesyl suggests potential activities such as:
The synthesis of 2-{2-Chloro-4-mesyl-3-[(2,2,2-trifluoroethoxy)methyl]benzoyl}-4,6-dihydroxycyclohexane-1,3-dione can be achieved through several methods:
This compound has potential applications in various fields:
Interaction studies are crucial for understanding how this compound interacts with biological systems:
Several compounds share structural similarities with 2-{2-Chloro-4-mesyl-3-[(2,2,2-trifluoroethoxy)methyl]benzoyl}-4,6-dihydroxycyclohexane-1,3-dione, highlighting its uniqueness:
Compound Name | Structure | Notable Features |
---|---|---|
2-Chloro-3-(3-methoxypropylamino)naphthalene-1,4-dione | Structure | Contains a naphthalene core; known for different biological activities. |
2-[2-Chloro-4-methylsulfonyl-3-(2,2,2-trifluoroethoxymethyl)benzoyl]cyclohexane-1,3-dione | Structure | Similar trifluoroethoxy group; differs by methylsulfonyl substitution. |
Ethyl 5,5-diphenyl-4H-1,2-oxazole-3-carboxylate | - | Exhibits different reactivity due to oxazole ring; potential for diverse applications. |
The uniqueness of 2-{2-Chloro-4-mesyl-3-[(2,2,2-trifluoroethoxy)methyl]benzoyl}-4,6-dihydroxycyclohexane-1,3-dione lies in its specific combination of functional groups and the cyclohexane backbone that may enhance its reactivity and biological properties compared to these similar compounds.